molecular formula C10H12ClF2N B13684244 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Cat. No.: B13684244
M. Wt: 219.66 g/mol
InChI Key: QTTGVUFVACDMJT-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H12ClF2N It is a derivative of pyrrolidine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidine compounds.

Scientific Research Applications

3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride
  • 3-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride
  • 3-(3,4-Difluorophenyl)piperidine Hydrochloride

Comparison: Compared to its analogs, 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

3-(3,4-difluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H

InChI Key

QTTGVUFVACDMJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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